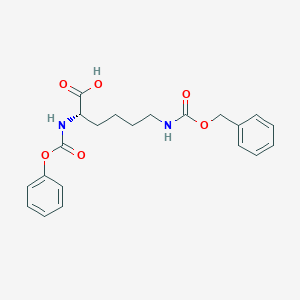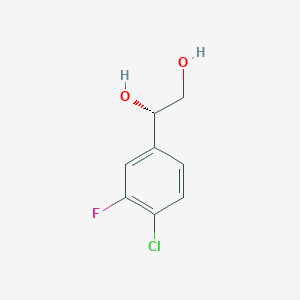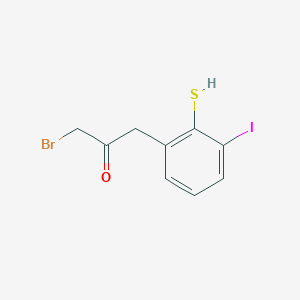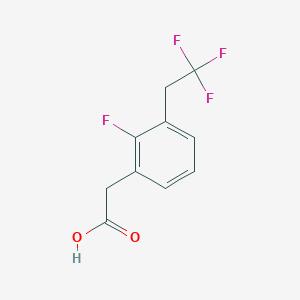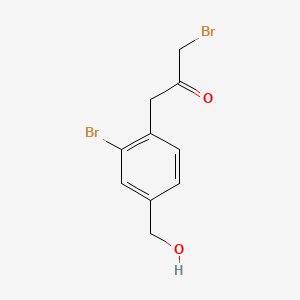![molecular formula C50H48N2 B14040063 1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-](/img/structure/B14040063.png)
1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- is a complex organic compound with the molecular formula C50H48N2 and a molecular weight of 676.93 g/mol . This compound is characterized by its unique structure, which includes a pyrene core substituted with various phenyl groups. It is primarily used in advanced materials science and organic electronics due to its unique photophysical properties .
Méthodes De Préparation
The synthesis of 1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- undergoes several types of chemical reactions:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: Its unique photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- involves its interaction with various molecular targets and pathways. Its photophysical properties allow it to absorb and emit light, making it useful in imaging and electronic applications . The specific molecular targets and pathways involved depend on the application, such as binding to specific proteins in biological systems or interacting with other organic molecules in electronic devices .
Comparaison Avec Des Composés Similaires
1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- can be compared with other similar compounds, such as:
1,6-Pyrenediamine, N1,N1,N6,N6-tetrakis[4-(1,1-dimethylethyl)phenyl]-: This compound has a similar pyrene core but with different substituents, leading to different properties and applications.
1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(4-methylphenyl)-: This compound has a similar structure but with different methyl group positions, affecting its reactivity and applications.
The uniqueness of 1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- lies in its specific combination of substituents, which confer distinct photophysical and chemical properties .
Propriétés
Formule moléculaire |
C50H48N2 |
|---|---|
Poids moléculaire |
676.9 g/mol |
Nom IUPAC |
1-N,6-N-bis(4-tert-butylphenyl)-1-N,6-N-bis(2-methylphenyl)pyrene-1,6-diamine |
InChI |
InChI=1S/C50H48N2/c1-33-13-9-11-15-43(33)51(39-25-21-37(22-26-39)49(3,4)5)45-31-19-35-18-30-42-46(32-20-36-17-29-41(45)47(35)48(36)42)52(44-16-12-10-14-34(44)2)40-27-23-38(24-28-40)50(6,7)8/h9-32H,1-8H3 |
Clé InChI |
HKIPUUMAGWVPDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C2=CC=C(C=C2)C(C)(C)C)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=C(C=C7)C(C)(C)C)C8=CC=CC=C8C)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


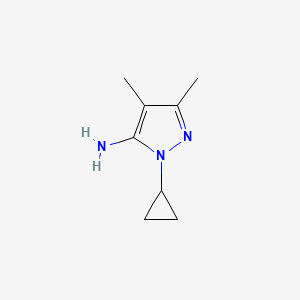
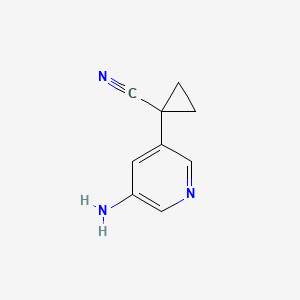
![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)

![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine](/img/structure/B14040005.png)
![[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid](/img/structure/B14040013.png)
